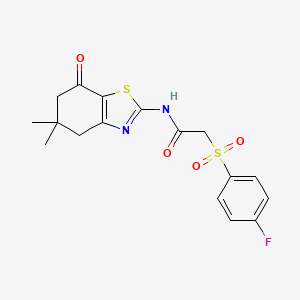

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a benzothiazole-derived compound featuring a 5,5-dimethyl-7-oxo-tetrahydrobenzothiazole core linked to a 4-fluorobenzenesulfonylacetamide moiety.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S2/c1-17(2)7-12-15(13(21)8-17)25-16(19-12)20-14(22)9-26(23,24)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKUZTLBKWTBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₄N₂O₂S

- Molecular Weight : 238.31 g/mol

- CAS Number : 92491-27-5

The structure features a benzothiazole moiety, which is known for its diverse biological activities.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the compound's potential as a multitarget inhibitor for various inflammatory pathways. Specifically, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes:

- Inhibition of COX-2 : The compound showed promising IC₅₀ values in the low micromolar range, indicating significant inhibition of COX-2 activity.

- Inhibition of 5-LOX : Similar potency was observed against 5-lipoxygenase (5-LOX), which is crucial in leukotriene biosynthesis.

These properties suggest its potential use in treating inflammatory conditions such as arthritis or other pain-related disorders .

Anticancer Activity

Another area of interest is the compound's anticancer properties. Research indicates that derivatives of benzothiazole can exhibit cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that certain derivatives showed significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

This suggests a potential role for this compound in cancer therapy, particularly as part of combination treatments to enhance efficacy and reduce resistance .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate favorable absorption and bioavailability profiles. For example:

- Oral Bioavailability : High bioavailability was reported in animal models following oral administration.

- Clearance Rates : Acceptable clearance rates suggest that the compound could maintain therapeutic levels without excessive accumulation.

Safety assessments are ongoing to establish a comprehensive profile regarding toxicity and side effects .

Study 1: Analgesic Efficacy

A study published in 2023 evaluated the analgesic efficacy of a related compound in a formalin-induced pain model in rats. The results indicated that compounds with similar structures significantly reduced pain responses compared to controls. This supports the hypothesis that benzothiazole derivatives can be effective analgesics .

Study 2: Antitumor Activity

In another study focused on anticancer activity, several benzothiazole derivatives were synthesized and tested against human cancer cell lines. The findings revealed that specific modifications to the benzothiazole scaffold enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide. For instance:

- Mechanism of Action : The benzothiazole ring enhances the compound's interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds exhibit significant growth inhibition in various cancer cell lines .

- Case Study : A study investigating derivatives of benzothiazole reported that certain analogues demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM), indicating promising anticancer activity .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

- In Vitro Studies : Compounds with similar structures have been tested against various bacterial strains and fungi. For example, certain derivatives displayed minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Case Study : A recent synthesis of substituted benzamides revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the compound could contribute to developing new antimicrobial therapies .

Antitubercular Activity

The compound's structural features may also lend themselves to antitubercular applications:

- Research Findings : Studies on related compounds have indicated efficacy against Mycobacterium tuberculosis, highlighting the need for further investigation into the antitubercular potential of this compound .

Other Potential Applications

Beyond anticancer and antimicrobial properties, this compound may have applications in other areas:

- Anti-inflammatory Properties : Similar compounds have shown promise as inhibitors of inflammatory pathways. Molecular docking studies suggest potential interactions with enzymes involved in inflammation .

Data Summary Table

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with structurally analogous benzothiazol-2-yl acetamide derivatives, focusing on substituent effects, physicochemical properties, and spectral characteristics.

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Polarity: The 4-fluorobenzenesulfonyl group in the target compound increases polarity compared to ethylsulfanyl () or 4-chlorophenoxy () substituents, as reflected in its higher molecular weight and hydrophilic sulfonyl moiety.

Spectral Characteristics: IR Spectroscopy: Sulfonyl (SO₂) stretches (~1150–1250 cm⁻¹) and carbonyl (C=O) stretches (~1660–1680 cm⁻¹) are consistent across sulfonamide derivatives . Ethylsulfanyl and chlorophenoxy groups exhibit distinct C-S (~650–750 cm⁻¹) and C-O (~1200–1300 cm⁻¹) bands, respectively . Tautomerism: Unlike triazole-thione derivatives (), the target compound’s tetrahydrobenzothiazole core lacks tautomeric flexibility due to its rigid, saturated ring system .

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous sulfonamides, such as coupling benzothiazol-2-amine with activated sulfonylacetic acid derivatives under basic conditions . In contrast, ethylsulfanyl and chlorophenoxy analogs () may involve alkylation or nucleophilic substitution reactions .

Recommendations :

- Conduct in vitro assays to evaluate the target compound’s activity against bacterial or cancer cell lines.

- Explore computational docking studies to predict interactions with biological targets (e.g., cyclooxygenase or kinases).

Q & A

Q. What synthetic routes are recommended for preparing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide?

The synthesis typically involves sequential steps: (i) formation of the benzothiazole core via cyclization of thioamide precursors, (ii) introduction of the 4-fluorobenzenesulfonyl group via sulfonylation, and (iii) acetamide coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions. Characterization is performed using NMR spectroscopy and mass spectrometry (MS) to confirm regiochemistry and purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) resolves stereochemical ambiguities, while MS validates molecular weight. X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation. Purity is assessed via HPLC with UV/Vis or MS detection .

Q. How do the thiazole and benzothiazole moieties influence the compound’s stability under varying pH conditions?

Stability studies in buffered solutions (pH 1–10) reveal that the benzothiazole ring is prone to hydrolysis under strongly acidic or basic conditions. The sulfonyl group enhances solubility but may reduce stability in polar solvents. Degradation products are monitored using LC-MS .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction yields for the sulfonylation step?

Discrepancies in yields may arise from competing side reactions (e.g., over-sulfonylation or ring-opening). Kinetic studies under controlled conditions (e.g., using in situ IR or reaction calorimetry) can identify optimal stoichiometry and temperature. Design of Experiments (DoE) methodologies help isolate critical variables .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorobenzenesulfonyl group?

Synthesize analogs with substituent variations (e.g., chloro, methyl, or nitro groups) at the 4-position of the benzene ring. Test these analogs against biological targets (e.g., enzyme inhibition assays) and correlate activity with electronic (Hammett σ values) or steric parameters. Computational docking models (e.g., AutoDock) predict binding interactions .

Q. What methodologies address low solubility in aqueous media without compromising bioactivity?

Solubility can be enhanced via co-solvent systems (e.g., PEG-water mixtures) or formulation as a prodrug (e.g., esterification of the acetamide). Physicochemical profiling (logP, pKa) guides solvent selection, while dynamic light scattering (DLS) monitors aggregation .

Q. How can conflicting data on the compound’s mechanism of action be resolved?

Contradictory findings (e.g., enzyme inhibition vs. receptor antagonism) require orthogonal assays: (i) competitive binding assays with radiolabeled ligands, (ii) CRISPR-engineered cell lines lacking putative targets, and (iii) transcriptomic profiling to identify downstream pathways. Cross-validation with structurally related compounds clarifies specificity .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key References |

|---|---|---|

| Synthesis Optimization | DoE, reaction calorimetry, in situ IR | |

| Structural Confirmation | X-ray crystallography, 2D NMR | |

| SAR Analysis | Docking simulations, Hammett analysis | |

| Stability Profiling | LC-MS, accelerated stability studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.